molecular formula C6H8F3NO3S B14761866 Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate

Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate

Cat. No.: B14761866
M. Wt: 231.20 g/mol
InChI Key: VWGSQMAKRLENER-UHFFFAOYSA-N
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Description

Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes a sulfanyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and reactivity due to the presence of the trifluoromethyl group.

Properties

Molecular Formula

C6H8F3NO3S

Molecular Weight

231.20 g/mol

IUPAC Name

methyl 3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)

InChI Key

VWGSQMAKRLENER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS)NC(=O)C(F)(F)F

Origin of Product

United States

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